Monostearin

描述

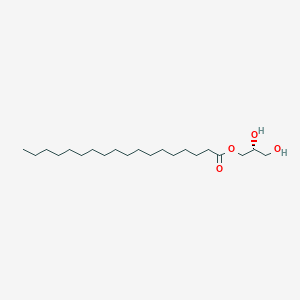

Structure

2D Structure

属性

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Properties of Monostearin (B1671896)

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound. It is intended to serve as a core resource for professionals in research, development, and formulation science.

Chemical Identity and Structure

This compound, also known as glyceryl monostearate (GMS), is the glycerol (B35011) ester of stearic acid.[1][2] It is a monoglyceride that exists in two main isomeric forms: 1-monostearin (α-monostearin) and 2-monostearin (β-monostearin), with commercial products often being a mixture.[2][3] The IUPAC name for the 1-isomer is 2,3-dihydroxypropyl octadecanoate, while the 2-isomer is 1,3-dihydroxypropan-2-yl octadecanoate.[1][4][5]

This compound is a key excipient in the pharmaceutical and food industries, primarily used as an emulsifier, stabilizer, and for creating controlled-release drug delivery systems.[6][7][8][9]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | 2,3-dihydroxypropyl octadecanoate (1-monostearin)[1][4] |

| Synonyms | Glyceryl monostearate (GMS), 1-Stearoyl-rac-glycerol[1][10] |

| CAS Number | 123-94-4 (for 1-monostearin); 31566-31-1 (for mixture)[1][2] |

| Chemical Formula | C₂₁H₄₂O₄[1][11] |

| Molecular Weight | 358.56 g/mol [8][12] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O[1] |

Physicochemical Properties

This compound is a white to off-white, waxy solid with a mild, fatty odor.[1][12] Its physical properties are significantly influenced by its polymorphic form.[13]

Table 2: Physicochemical Data

| Property | Value |

| Physical State | White or yellowish waxy solid, flakes, or powder[12] |

| Melting Point | 55-60 °C; can range up to 81 °C depending on purity and isomer[2][6][12] |

| Boiling Point | ~476.9 °C (Predicted)[6]; 238-239 °C[14] |

| Density | ~0.97 g/cm³[12][14] |

| Solubility | Insoluble in water; soluble in hot organic solvents like ethanol, acetone, and oils.[1][12] |

| HLB Value | 3.8[12] |

| Saponification Value | 150 - 170[15] |

| Iodine Value | ≤ 6[4] |

Polymorphism

This compound exhibits polymorphism, existing in different crystalline forms, primarily the α (alpha), β' (beta-prime), and β (beta) forms.[16][17]

-

The α-form is the least stable, lowest melting polymorph.[9][16] It is often formed upon rapid cooling from the melt.[13] This form is dispersible and useful as an emulsifying agent.[9]

-

The β-form is the most stable, with a denser crystalline packing and higher melting point.[9][13][16] The transition from the unstable α-form to the stable β-form is a critical factor in formulation science, as it can affect drug incorporation, stability, and release profiles from lipid-based matrices.[13]

Spectral Data for Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

NMR Spectroscopy : ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.[18][19] Key signals in ¹H NMR include those for the fatty acid chain protons and the glycerol backbone protons.[18]

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.[1][20]

-

Infrared (IR) Spectroscopy : Shows characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) functional groups.[19]

Experimental Protocols

Synthesis of this compound via Enzymatic Esterification

This protocol describes a common laboratory-scale method for synthesizing 1(3)-monostearin with high specificity using a 1,3-specific lipase (B570770).

Methodology:

-

Substrate Preparation : In a jacketed glass reactor, combine stearic acid and glycerol. A typical starting molar ratio is 1:4 (Stearic Acid:Glycerol).[21]

-

Solubilization : Add a suitable solvent, such as acetone, to dissolve the substrates.[21]

-

Reaction Setup : Heat the mixture to the desired reaction temperature (e.g., 50-60°C) with constant stirring (e.g., 200 rpm) to ensure a homogenous solution.[21]

-

Enzyme Addition : Add a 1,3-specific lipase (e.g., Lipozyme TL IM) to the solution.[21]

-

Reaction Monitoring : Monitor the formation of this compound over several hours using High-Performance Liquid Chromatography (HPLC).[21]

-

Enzyme Removal : Once the reaction reaches completion, filter the mixture to remove the lipase.[21]

-

Solvent Removal and Purification : Remove the solvent by vacuum distillation. The crude product can be further purified by crystallization or column chromatography to obtain high-purity this compound.[21]

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Characterization of Polymorphism using DSC

Differential Scanning Calorimetry (DSC) is a key technique for studying the polymorphic transitions of this compound.[13][17]

Methodology:

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

-

Thermal Program :

-

Heating Scan : Heat the sample from room temperature (e.g., 25°C) to a temperature above its final melting point (e.g., 100°C) at a controlled rate (e.g., 10°C/min). This scan reveals the melting points of any polymorphs present.

-

Cooling Scan : Cool the molten sample back to the starting temperature at a controlled rate (e.g., 10°C/min). This shows the crystallization behavior and the formation of metastable forms like the α-polymorph.

-

Second Heating Scan : Reheat the sample as in the first step. This scan reveals the polymorphic transitions that occurred during the cooling cycle. The transformation from α to β can often be observed.

-

-

Data Analysis : Analyze the resulting thermogram. Endothermic peaks on the heating scans correspond to melting events of different polymorphs. Exothermic peaks during cooling correspond to crystallization. The peak temperatures and enthalpies provide quantitative data about the polymorphic state and transitions.

Caption: Experimental workflow for DSC analysis of this compound polymorphism.

Applications in Drug Development

This compound is a versatile excipient widely used in pharmaceutical formulations due to its GRAS (Generally Recognized as Safe) status and functional properties.[22]

-

Emulsifier and Stabilizer : With its amphiphilic nature, it is an effective emulsifying agent for creating stable oil-in-water and water-in-oil emulsions.[4][7]

-

Sustained-Release Matrices : It is used to form wax matrices for solid dosage forms, enabling the sustained release of active pharmaceutical ingredients (APIs).[9]

-

Lipid-Based Drug Delivery : this compound is a critical component in the development of advanced drug delivery vehicles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[6][22][23] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[22][23]

-

Polymorphism Control : The polymorphic behavior of this compound is a key consideration in formulation. Controlling the crystalline form is crucial for drug incorporation efficiency, preventing drug expulsion during storage, and modulating the drug release profile.[13]

References

- 1. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 3. afaghchem.com [afaghchem.com]

- 4. GLYCERYL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 5. 2-Monostearin | C21H42O4 | CID 79075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 123-94-4 [m.chemicalbook.com]

- 7. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 8. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]

- 9. Glyceryl Monostearate - CD Formulation [formulationbio.com]

- 10. This compound | 123-94-4 [chemicalbook.com]

- 11. specialchem.com [specialchem.com]

- 12. This compound [chembk.com]

- 13. Design of lipid matrix particles for fenofibrate: effect of polymorphism of glycerol monostearate on drug incorporation and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ez.restek.com [ez.restek.com]

- 15. 31566-31-1 CAS | GLYCEROL MONOSTEARATE | Laboratory Chemicals | Article No. 03971 [lobachemie.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound(123-94-4) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. Glycerol monostearate, 2TMS derivative [webbook.nist.gov]

- 21. benchchem.com [benchchem.com]

- 22. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glyceryl monostearate: Significance and symbolism [wisdomlib.org]

A Technical Guide to the Physical Properties of Glycerol Monostearate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical properties of glycerol (B35011) monostearate (GMS), a versatile excipient widely utilized in pharmaceutical and research applications. This document provides a comprehensive overview of its key characteristics, detailed experimental protocols for their determination, and insights into its mechanism of action in various formulations.

Core Physical and Chemical Properties

Glycerol monostearate, the glycerol ester of stearic acid, is a non-ionic surfactant with a white to off-white, waxy appearance.[1] Its utility in research, particularly in drug delivery and formulation science, is dictated by a unique combination of physical properties. A summary of these properties is presented in the tables below.

Table 1: General Physical and Chemical Properties of Glycerol Monostearate

| Property | Value/Description | References |

| Chemical Name | 2,3-dihydroxypropyl octadecanoate | [2] |

| Molecular Formula | C21H42O4 | [3] |

| Molecular Weight | 358.56 g/mol | [4] |

| Appearance | White or cream-colored waxy solid (flakes, beads, or powder) | [5] |

| Odor | Odorless or with a slight fatty odor | [5] |

| Taste | Tasteless | [6] |

Table 2: Thermal and Solubility Properties of Glycerol Monostearate

| Property | Value/Description | References |

| Melting Point | 55 - 68 °C (Varies with purity and polymorphic form) | [3][7] |

| Boiling Point | Decomposes before boiling | [1] |

| Solubility | Insoluble in water; Soluble in hot ethanol, chloroform, and hot oils. | [7][8] |

| HLB Value | 3.8 - 5.4 (Lipophilic) | [7] |

| Polymorphism | Exists in different crystalline forms (α and β) | [9] |

Experimental Protocols for Characterization

Accurate characterization of glycerol monostearate's physical properties is crucial for its effective application in research. The following sections detail the methodologies for determining its key attributes.

Determination of Melting Point

The melting point of GMS is a critical parameter influencing its application in formulations, particularly in melt-based processes like hot-melt extrusion and the preparation of solid lipid nanoparticles.

Methodology: Capillary Method (Based on USP <741> Class I) [4][10][11][12]

-

Sample Preparation: Reduce the GMS sample to a fine powder. If the sample contains water of hydration, dry it at a temperature specified in its monograph or over a suitable desiccant for at least 16 hours.

-

Capillary Tube Loading: Charge a capillary glass tube (one end sealed, 0.8–1.2 mm internal diameter) with the powdered GMS to a height of 2–4 mm.[12] Pack the sample by tapping the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube in a suitable melting point apparatus. The apparatus should have a controlled heating rate and a means to observe the sample.

-

Heating: Heat the apparatus to a temperature about 10 °C below the expected melting point. Then, increase the temperature at a rate of 1–2 °C per minute.

-

Observation: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Methodology: Differential Scanning Calorimetry (DSC) (Based on ASTM E928) [2][13][14][15]

-

Sample Preparation: Accurately weigh 2-5 mg of the GMS sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).

-

DSC Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen purge (20-50 mL/min).

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.

Determination of Solubility

The solubility of GMS in various solvents is a key factor in formulation development, influencing solvent selection for processes like solvent evaporation and emulsification.

Methodology: Saturation Shake-Flask Method [16][17][18][19][20]

-

Sample Preparation: Add an excess amount of GMS to a known volume of the selected solvent (e.g., ethanol, chloroform, hot oil) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is recommended.

-

Phase Separation: Allow the undissolved GMS to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Quantification: Analyze a known volume of the clear, saturated solution to determine the concentration of dissolved GMS. This can be done using a suitable analytical technique such as gravimetry (after solvent evaporation) or chromatography.

-

Calculation: Express the solubility as the mass of GMS dissolved per unit volume of the solvent (e.g., mg/mL).

Determination of Hydrophilic-Lipophilic Balance (HLB) Value

The HLB value is a crucial parameter for selecting emulsifiers. GMS, with its low HLB, is predominantly lipophilic and suitable for water-in-oil (W/O) emulsions.

Methodology: Emulsion Stability Method [1][5][14][21][22][23][24][25][26][27]

-

Preparation of Emulsifier Blends: Prepare a series of emulsifier blends by mixing GMS with a high-HLB emulsifier (e.g., Polysorbate 80, HLB = 15) in varying ratios to achieve a range of HLB values (e.g., from 4 to 14).

-

Emulsion Formulation: For each emulsifier blend, prepare a simple oil-in-water (O/W) or water-in-oil (W/O) emulsion with a known oil phase (e.g., mineral oil, which has a required HLB of approximately 10 for an O/W emulsion). The total emulsifier concentration should be kept constant (e.g., 5% w/w).

-

Homogenization: Homogenize each formulation under identical conditions (e.g., using a high-shear homogenizer at a specific speed and time).

-

Stability Assessment: Observe the stability of the prepared emulsions over time (e.g., 24 hours, 1 week). Assess for signs of instability such as creaming, coalescence, or phase separation.

-

HLB Determination: The HLB value of the emulsifier blend that produces the most stable emulsion is considered to be the required HLB of the oil phase. From the known HLB values and the ratio of the two emulsifiers in the optimal blend, the HLB of GMS can be calculated using the following formula: HLBblend = (fA * HLBA) + (fB * HLBB) where f is the weight fraction and HLB is the HLB value of each emulsifier (A and B).

Characterization of Polymorphism

GMS can exist in different crystalline forms, primarily the metastable α-form and the more stable β-form. The polymorphic form can significantly impact the stability and release characteristics of a formulation.[9][28]

Methodology: Powder X-ray Diffraction (PXRD) [6][7][19][22][23][29][30]

-

Sample Preparation: Gently powder the GMS sample to ensure a random orientation of the crystallites.

-

Instrument Setup: Use a powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα radiation).

-

Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 40°) at a specific scan rate.

-

Data Analysis: The resulting diffraction pattern will show a series of peaks at specific 2θ angles. The α-form and β-form of GMS have characteristic diffraction patterns. The α-form typically shows a strong diffraction peak at a 2θ value of around 20°, while the β-form exhibits multiple sharp peaks.

Mechanism of Action in Research Applications

Emulsification

GMS is a widely used emulsifier due to its amphiphilic nature.[5][7] The glycerol head is hydrophilic, while the long stearate (B1226849) tail is lipophilic. At an oil-water interface, GMS molecules orient themselves with the glycerol head in the aqueous phase and the stearate tail in the oil phase. This reduces the interfacial tension between the two phases, facilitating the formation of a stable emulsion by preventing the coalescence of droplets.[31][32]

Drug Delivery

In drug delivery, GMS is a key component in the formulation of solid lipid nanoparticles (SLNs) and as a permeation enhancer.[1][6][10][11][13][29][30][33][34]

-

Solid Lipid Nanoparticles (SLNs): GMS can form the solid lipid matrix of SLNs, encapsulating lipophilic drugs.[1][6][13][29][33][34] The solid nature of the GMS matrix at body temperature provides controlled and sustained release of the encapsulated drug. The release mechanism is often a combination of diffusion and lipid matrix degradation.

-

Permeation Enhancement: GMS can enhance the permeation of drugs through the skin and other biological membranes.[30][35][36][37][38][39] The proposed mechanism involves the interaction of GMS with the lipid bilayers of the stratum corneum, disrupting its highly ordered structure and increasing its fluidity. This allows for easier passage of drug molecules.[40][41][42][43]

Conclusion

Glycerol monostearate is a multifunctional excipient with well-defined physical properties that are critical to its performance in research and pharmaceutical development. A thorough understanding and precise characterization of its melting point, solubility, HLB value, and polymorphism are essential for formulating stable and effective delivery systems. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working with this versatile material.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. researchgate.net [researchgate.net]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]

- 10. uspbpep.com [uspbpep.com]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. infinitalab.com [infinitalab.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. tainstruments.com [tainstruments.com]

- 16. egyankosh.ac.in [egyankosh.ac.in]

- 17. byjus.com [byjus.com]

- 18. scribd.com [scribd.com]

- 19. youtube.com [youtube.com]

- 20. aquaculture.ugent.be [aquaculture.ugent.be]

- 21. store.astm.org [store.astm.org]

- 22. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. Determination of HLB values of some nonionic surfactants and their mixtures | Semantic Scholar [semanticscholar.org]

- 25. â©741⪠Melting Range or Temperature [doi.usp.org]

- 26. Hydrophilic-lipophilic balance, solubility parameter, and oil-water partition coefficient as universal parameters of nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.aip.org [pubs.aip.org]

- 28. intertekinform.com [intertekinform.com]

- 29. journals.iucr.org [journals.iucr.org]

- 30. taylorandfrancis.com [taylorandfrancis.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Glyceryl Monostearate based Solid Lipid Nanoparticles for Control...: Ingenta Connect [ingentaconnect.com]

- 34. jddtonline.info [jddtonline.info]

- 35. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. US4746515A - Skin permeation enhancer compositions using glycerol monolaurate - Google Patents [patents.google.com]

- 38. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. membrane-drugs interactions [facm.ucl.ac.be]

- 41. pubs.acs.org [pubs.acs.org]

- 42. Drug interactions with lipid membranes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 43. researchgate.net [researchgate.net]

A Comprehensive Laboratory Guide to Monostearin: CAS Number and Safety Data

This technical guide provides an in-depth overview of Monostearin (B1671896) (Glycerol Monostearate), focusing on its CAS identification and critical safety information for laboratory applications. The content is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format with detailed protocols and visualizations to ensure safe handling and use.

Chemical Identification and CAS Numbers

This compound, also known as Glyceryl Monostearate (GMS), is a monoglyceride commonly used as an emulsifier.[1][2] It is the glycerol (B35011) ester of stearic acid.[1][2] Commercially, it is produced by the glycerolysis of triglycerides from vegetable or animal fats and glycerol.[2] this compound can exist as a mixture of different isomers and related substances. This leads to several associated CAS (Chemical Abstracts Service) numbers.

| Substance Name | CAS Number | Description |

| This compound (Mixture) | 31566-31-1 | A mixture of variable proportions of glyceryl monostearate and glyceryl monopalmitate.[3][4][5] This is the most common CAS number for commercial Glyceryl Monostearate. |

| 1-Monostearin | 123-94-4 | Refers specifically to the 1-stearoyl-rac-glycerol isomer.[6][7][8] |

| 2-Monostearin | 621-61-4 | Refers specifically to the 2-glycerol monostearate isomer.[2] |

| Glyceryl Stearate | 11099-07-3 | Another CAS number sometimes associated with Glyceryl Stearate.[9] |

For the purposes of this guide, we will focus on the most commonly cited CAS number for laboratory-grade Glyceryl Monostearate, 31566-31-1 .

Physical and Chemical Properties

This compound is a white or yellowish waxy solid.[9] It is odorless and tasteless.[9] Key quantitative properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C21H42O4 | [3][9][10] |

| Molar Mass | 358.56 g/mol | [9][10][11] |

| Melting Point | 55-60 °C | [9] |

| Boiling Point | ~410.96 °C (estimate) | [9] |

| Density | 0.97 g/cm³ | [9] |

| Solubility | Insoluble in water; soluble in hot organic solvents like ethanol, benzene, and acetone.[9][11] It can be dispersed in hot water with strong agitation to form an emulsion.[9] |

Safety Data Sheet (SDS) Summary

The following information is a summary of key safety data typically found in a Safety Data Sheet for this compound (CAS: 31566-31-1).

This compound is generally not considered a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5][12] However, it is considered slightly hazardous in case of skin or eye contact (irritant), ingestion, or inhalation.[3][13] High dust concentrations may present an ignition risk.[14]

This compound exhibits low acute toxicity.

| Toxicity Data | Value | Species | Source |

| Oral LD50 | > 5,000 mg/kg | Mouse | [15] |

| Dermal LD50 | > 2,000 mg/kg | Rat | [15] |

-

Carcinogenic, Mutagenic, and Teratogenic Effects: No data available to suggest carcinogenic, mutagenic, or teratogenic effects.[3][13]

-

Chronic Health Effects: Repeated or prolonged exposure is not known to aggravate any medical condition.[3][13]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][13] |

| Skin Contact | Wash the affected area with soap and water. If irritation develops, seek medical attention.[3][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention if irritation occurs.[3][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If large quantities are swallowed, contact a physician.[3][13] |

This compound is combustible at high temperatures.[3]

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or foam.[3][13][14]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may scatter the material.[3][13]

-

Explosion Hazards: Not considered an explosion risk in the presence of mechanical impact or static discharge.[3][13]

Experimental Protocols for Laboratory Use

The following protocols outline the safe handling and use of this compound in a laboratory setting.

When handling this compound, especially in powder form, the following PPE is recommended:

-

Eye Protection: Safety glasses with side-shields or goggles.[16]

-

Hand Protection: Chemically resistant gloves.[3]

-

Body Protection: A standard laboratory coat.[3]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[14]

-

Handling: Avoid creating dust.[17] Use in a well-ventilated area or under a fume hood.[13] Keep away from heat and sources of ignition.[13] Ground all equipment containing the material to prevent static discharge.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][13][17] Protect from light, as it is light-sensitive.[3][13]

-

Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste container, minimizing dust generation.[3][13] Clean the surface with water.[3][13]

-

Large Spills: Use a shovel to place the material into a suitable waste disposal container.[3]

-

Disposal: Dispose of waste material in accordance with federal, state, and local environmental regulations.[13]

Mandatory Visualizations

The following diagrams provide visual summaries of key safety workflows and information structures.

Caption: Key sections of a Safety Data Sheet (SDS) for this compound.

Caption: Logical workflow for the safe laboratory use of this compound.

References

- 1. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]

- 2. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 3. oxfordlabchem.com [oxfordlabchem.com]

- 4. cir-safety.org [cir-safety.org]

- 5. GLYCERYL MONOSTEARATE - Ataman Kimya [atamanchemicals.com]

- 6. larodan.com [larodan.com]

- 7. This compound | 123-94-4 [chemicalbook.com]

- 8. This compound | 123-94-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound [chembk.com]

- 10. larodan.com [larodan.com]

- 11. This compound | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. tr.psgraw.com [tr.psgraw.com]

- 14. integraclear.com [integraclear.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. echemi.com [echemi.com]

Navigating the Solubility Landscape of Glycerol Monostearate in Organic Solvents: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of excipients like glycerol (B35011) monostearate (GMS) is paramount for formulation development, manufacturing, and ensuring product stability. This in-depth technical guide provides a comprehensive overview of the solubility of GMS in various organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Glycerol monostearate, a non-ionic emulsifier, stabilizer, and lubricant, finds extensive application in the pharmaceutical, cosmetic, and food industries. Its solubility behavior in organic solvents is a critical factor influencing its functionality in diverse formulations. Generally, GMS exhibits greater solubility in hot organic solvents and is sparingly soluble to insoluble in cold solvents and water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for glycerol monostearate in a range of common organic solvents. It is important to note that GMS is often a mixture of mono-, di-, and triglycerides, and the purity can affect its solubility.[1] Commercial grades can be broadly categorized into those containing 40-55% monoglycerides (B3428702) and higher purity grades with 90-95% monoglycerides.[1][2]

| Solvent | Temperature (°C) | Solubility | Notes |

| Ethanol (95%) | Hot | Very Soluble[3] | - |

| Ethanol (96%) | 60 | ~750 g/L (~75 g/100g )[4] | Soluble[4] |

| Ethanol | - | Slightly Soluble[1][5] | - |

| Chloroform | - | Soluble[1][2][3] | - |

| Acetone | Hot | Soluble[1][6][7][8] | Sparingly soluble to soluble in hot acetone.[6] |

| Diethyl Ether | - | Sparingly Soluble[3] | Soluble in hot ether.[1][8] |

| Benzene | - | Soluble[5] | - |

| Mineral Oil | Hot | Soluble[1][7][8] | - |

| Fixed Oils | Hot | Soluble[1][7][8] | - |

| Aliphatic Solvents | - | Insoluble[1][5] | - |

| Water | - | Practically Insoluble[1][3][4][5][6][7] | Can be dispersed in hot water with agitation.[5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable formulation development. The following are detailed methodologies for key experiments used to quantify the solubility of glycerol monostearate.

Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9]

Principle: An excess amount of the solute (GMS) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the supernatant is then determined.

Apparatus and Materials:

-

Conical flasks or vials with stoppers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or gravimetric analysis)

-

Glycerol Monostearate (of known purity)

-

Organic solvent of interest

Procedure:

-

Add an excess amount of GMS to a series of conical flasks containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.[9]

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibrium may need to be determined experimentally by taking samples at different time points until the concentration remains constant.[9]

-

After equilibration, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantify the concentration of GMS in the filtrate using a validated analytical method such as HPLC or gravimetric analysis.

Gravimetric Analysis

This method provides a straightforward way to determine the concentration of a non-volatile solute in a volatile solvent.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Evaporating dish or beaker (pre-weighed)

-

Analytical balance

-

Oven or vacuum oven

-

Desiccator

-

Saturated solution of GMS from the shake-flask experiment

Procedure:

-

Accurately weigh a clean and dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a temperature-controlled oven set below the decomposition temperature of GMS can be used.

-

Once the solvent is completely evaporated, place the dish in an oven (e.g., at 60-70°C) to ensure all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature to prevent moisture absorption.

-

Weigh the dish containing the dried GMS residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculate the solubility in g/100g of solvent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and specific method for quantifying the concentration of GMS in solution, especially when dealing with complex mixtures or low concentrations.

Principle: The sample is injected into a liquid chromatograph, and the components are separated based on their affinity for the stationary and mobile phases. The concentration of GMS is determined by comparing its peak area to that of a calibration curve prepared with known standards.

Apparatus and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength like 200-210 nm, as GMS lacks a strong chromophore).[10][11]

-

Analytical column (e.g., C18 or a normal-phase silica (B1680970) column).[10][11]

-

Mobile phase (e.g., a mixture of hexane, isopropanol, and ethyl acetate (B1210297) for normal phase, or acetonitrile, THF, and water for reversed-phase).[10][11]

-

Volumetric flasks, pipettes, and syringes

-

GMS standard of known purity

-

Saturated filtrate of GMS

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of GMS in the solvent of interest at known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Preparation: Dilute the saturated filtrate of GMS with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area for GMS.

-

Quantification: Determine the concentration of GMS in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of glycerol monostearate using the isothermal equilibrium (shake-flask) method followed by quantification.

References

- 1. Glyceryl monostearate | 31566-31-1 [chemicalbook.com]

- 2. A Complete Guide to Glycerol Monostearate (GMS) [cnchemsino.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. digicollections.net [digicollections.net]

- 5. chembk.com [chembk.com]

- 6. GLYCERYL MONOSTEARATE - PCCA [pccarx.com]

- 7. Glycerol Monostearate CAS#: 31566-31-1 [chemicalbook.com]

- 8. GLYCERYL STEARATE (GLYCERYL MONOSTEARATE) - Ataman Kimya [atamanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]

- 11. Glycerolmonostearate by HPLC? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Polymorphism and Crystalline Forms of Monostearin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monostearin (B1671896), a monoglyceride of stearic acid, is a widely utilized excipient in the pharmaceutical, food, and cosmetic industries. Its functional properties are intrinsically linked to its solid-state characteristics, particularly its ability to exist in multiple crystalline forms, a phenomenon known as polymorphism. Understanding and controlling the polymorphic behavior of this compound is critical for ensuring product stability, bioavailability, and performance. This technical guide provides a comprehensive overview of the polymorphism of this compound, detailing its primary crystalline forms—α, β, and sub-α—their thermodynamic relationships, and the kinetics of their transformations. Detailed experimental protocols for the characterization of these polymorphs using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Polarized Light Microscopy (PLM) are presented. Furthermore, this guide summarizes key quantitative data and visualizes the complex polymorphic transitions and experimental workflows to aid researchers in navigating the solid-state landscape of this important molecule.

Introduction to this compound Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties, including melting point, solubility, stability, and mechanical strength. In the context of drug development, the polymorphic form of an excipient like this compound can significantly impact the manufacturing process, shelf-life, and even the therapeutic efficacy of the final drug product.

This compound typically exhibits three main polymorphic forms: the metastable α-form, the most stable β-form, and an intermediate sub-α form. The transformation between these forms is influenced by various factors such as temperature, time, solvent, and mechanical stress. A thorough understanding of these transformations is paramount for controlling the solid-state properties of this compound in various applications.

Crystalline Forms of this compound

The different crystalline forms of this compound arise from variations in the packing of the hydrocarbon chains of the stearic acid moiety. These packing differences result in distinct thermodynamic and physical properties.

The α (Alpha) Form

The α-form is the least stable polymorph and is typically obtained by rapid cooling of molten this compound. It possesses a hexagonal chain packing, which is less dense compared to the other forms. This looser packing results in a lower melting point and higher solubility. Due to its metastable nature, the α-form readily transforms into the more stable sub-α or β forms upon heating or over time.

The sub-α (Sub-alpha) Form

The sub-α form is an intermediate crystalline structure that is more ordered than the α-form but less stable than the β-form. It is characterized by an orthorhombic perpendicular chain packing. The transition from the α-form to the sub-α form is a common step in the overall polymorphic transformation pathway towards the most stable β-form.

The β (Beta) Form

The β-form is the most stable and highest melting polymorph of this compound. It exhibits a triclinic parallel chain packing, which is the most efficient and dense arrangement of the molecules. The transformation to the β-form is irreversible and represents the thermodynamic endpoint of the polymorphic transitions of this compound. The formation of the β-form is often desired for applications requiring long-term stability.

Quantitative Data of this compound Polymorphs

The distinct physical properties of this compound polymorphs can be quantified and are summarized in the tables below. These values are critical for identifying and differentiating the various crystalline forms.

Table 1: Thermal Properties of this compound Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| α-form | 55 - 60 | Lower than β-form |

| sub-α-form | Intermediate | Intermediate |

| β-form | 67.9 - 71.9[1] | Higher than α-form |

Note: The exact values can vary depending on the purity of the sample and the experimental conditions.

Table 2: Crystallographic Data (d-spacings in Å) of this compound Polymorphs from X-ray Diffraction

| Polymorph | d-spacing (Å) |

| α-form | ~4.15 (single strong peak) |

| sub-α-form | ~4.27, ~3.62 |

| β-form | ~4.54, ~3.90, ~3.74[2] |

Note: The d-spacing values represent the characteristic peaks in the wide-angle X-ray scattering (WAXS) region.

Polymorphic Transitions and Influencing Factors

The transformation from metastable forms (α and sub-α) to the stable β-form is a critical aspect of this compound's solid-state behavior. This transformation is a consecutive process, often proceeding from α to β' (an intermediate similar to sub-α) and finally to β. The kinetics of these transitions are influenced by several factors:

-

Temperature: Heat treatment is a primary driver for polymorphic transformations. For instance, holding this compound at 50°C has been identified as an optimal temperature for promoting the transformation from the α-form to the stable β-form.

-

Time: Polymorphic transitions are time-dependent processes. Metastable forms will eventually convert to the most stable form given sufficient time.

-

Solvents: The presence of solvents can mediate polymorphic transformations. The rate and pathway of transformation can be influenced by the solvent's polarity and its interaction with the this compound molecules.

-

Shear: Mechanical forces, such as shear, can accelerate the formation of the β-polymorph.[2]

-

Impurities: The presence of other substances can either inhibit or promote polymorphic transitions by interfering with the crystal packing or nucleation processes.

The general pathway of polymorphic transformation in this compound can be visualized as follows:

Experimental Protocols for Polymorph Characterization

Accurate characterization of this compound polymorphs is essential for quality control and formulation development. The following sections detail the standard experimental methodologies.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining melting points and enthalpies of fusion, which are unique for each polymorph.

Methodology:

-

Sample Preparation: Accurately weigh 1-8 mg of the this compound sample into a standard aluminum DSC pan.[3] Crimp the pan to ensure good thermal contact.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 ml/min).[3]

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the final melting point (e.g., 80°C).[3]

-

Cool the sample at a controlled rate back to the initial temperature.

-

A second heating run can be performed to observe changes in the polymorphic form that may have occurred during the initial heating and cooling cycle.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak area, which corresponds to the enthalpy of fusion. Different polymorphs will exhibit distinct endothermic melting peaks.

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique that provides detailed information about the crystallographic structure of a material. Each polymorph of this compound has a unique crystal lattice, resulting in a distinct X-ray diffraction pattern.

Methodology:

-

Sample Preparation: The this compound sample is typically analyzed as a fine powder. The powder should be carefully packed into a sample holder to ensure a flat and uniform surface.

-

Instrument Setup:

-

X-ray Source: Commonly, a Cu Kα radiation source is used.

-

Operating Conditions: Set the voltage and current to appropriate values (e.g., 40 kV and 30 mA).[1]

-

-

Data Collection:

-

Scan Range: Scan the sample over a range of 2θ angles, typically from 2° to 40°.

-

Scan Speed: A scan speed of 4°/min is often used.[1]

-

-

Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus the 2θ angle. The positions (d-spacings) and intensities of the diffraction peaks are characteristic of the specific crystalline form. The α-form typically shows a single strong peak, while the sub-α and β-forms exhibit multiple characteristic peaks.

Polarized Light Microscopy (PLM)

PLM is a valuable technique for visualizing the morphology and optical properties of crystals. Different polymorphs of this compound often exhibit distinct crystal habits and birefringence under polarized light.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed on a microscope slide. The sample can be melted on the slide and then allowed to crystallize under controlled cooling conditions. A coverslip is placed over the sample.

-

Microscope Setup: A polarizing microscope equipped with a polarizer and an analyzer is used. The sample is placed on the rotating stage between the two polarizers.

-

Observation: The sample is observed under crossed polarizers. The morphology, size, and birefringence (colors) of the crystals are recorded. The α-form often appears as small, feathery, or spherulitic crystals. The more stable β-form typically grows as larger, more well-defined, needle-like or plate-like crystals.

-

Image Capture: Photomicrographs are taken to document the crystal morphology of the different polymorphs.

Conclusion

The polymorphic behavior of this compound is a complex but critical aspect that influences its functionality in a wide range of products. A thorough understanding of its crystalline forms—α, sub-α, and β—and the factors that govern their transformations is essential for researchers, scientists, and drug development professionals. By employing the detailed experimental protocols for DSC, XRD, and PLM outlined in this guide, it is possible to effectively characterize and control the solid-state properties of this compound, thereby ensuring the quality, stability, and performance of the final products. The provided quantitative data and visual representations of the polymorphic pathways serve as a valuable resource for navigating the intricacies of this compound polymorphism.

References

The Self-Assembly of Monostearin in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly properties of monostearin (B1671896) (glycerol monostearate) in aqueous solutions. This compound, an amphiphilic molecule, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries, valued for its emulsifying, stabilizing, and controlled-release properties.[1][2] A thorough understanding of its behavior in aqueous environments is critical for harnessing its full potential in formulation development. This document details the physicochemical principles governing this compound self-assembly, the various structures it forms, the influence of environmental factors, and the experimental methodologies used for its characterization.

Physicochemical Properties and Self-Assembly

This compound consists of a hydrophilic glycerol (B35011) headgroup and a hydrophobic stearic acid tail.[1] This amphiphilic nature drives its self-assembly in aqueous solutions to minimize the unfavorable interactions between the hydrophobic tails and water molecules. This process leads to the formation of various supramolecular structures, including micelles and liquid crystalline phases.[3][4]

The self-assembly is significantly influenced by temperature. Below a specific temperature, known as the Krafft temperature (Tk), the solubility of the surfactant is too low for micellization. Above the Tk, the hydrocarbon chains of this compound melt, allowing for the formation of a liquid crystalline phase upon homogenization.[5] For glycerol monostearate (GMS), the Krafft temperature has been reported to be 50°C.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to associate into micelles.[6] Below the CMC, this compound exists predominantly as individual molecules in solution. Above the CMC, additional surfactant molecules primarily form micelles.

The CMC of this compound is influenced by temperature. Initially, the CMC tends to decrease as the temperature rises, but then it may slightly increase at higher temperatures.[1] This behavior is attributed to the decreased probability of hydrogen bond formation at elevated temperatures.[1]

Supramolecular Structures of this compound in Water

This compound can form a variety of self-assembled structures in aqueous solutions, the nature of which depends on factors such as concentration, temperature, and the presence of other molecules.[5][7]

-

Micelles : At concentrations above the CMC, this compound molecules aggregate to form spherical or cylindrical micelles, with the hydrophobic tails sequestered in the core and the hydrophilic glycerol heads facing the aqueous environment.

-

Lamellar Phases (Lα) : At higher concentrations, this compound can form lamellar phases, which consist of bilayers of this compound molecules separated by layers of water.[5]

-

α-Gel Phase : This is a metastable, water-rich lamellar liquid crystalline phase formed upon cooling a this compound-water system below its Krafft temperature.[5][8] The α-gel phase is known for its ability to structure water and is often the desired phase in many applications.

-

Coagel Phase : The α-gel phase is thermodynamically unstable and, over time, will transform into a more ordered and stable coagel phase.[8] This transition is often accompanied by the release of water (syneresis).[8] The rate of this transformation increases with temperature.

-

Cubic and Hexagonal Phases : Under certain conditions, this compound can also form more complex lyotropic liquid crystalline phases, such as cubic and hexagonal phases.[5][9]

The polymorphic transitions of this compound in water are crucial for the stability and functionality of formulations. The transition from the functional α-gel phase to the coagel phase can lead to destabilization of emulsions.[8]

Influence of Environmental Factors

Temperature

As previously discussed, temperature is a critical factor governing the self-assembly of this compound. The Krafft temperature dictates the onset of micellization and the formation of liquid crystalline phases.[5] The stability of the different polymorphic forms, particularly the α-gel, is also highly dependent on the storage temperature.

pH

The pH of the aqueous solution can influence the self-assembly of amphiphilic molecules, primarily by affecting the charge of the hydrophilic headgroup. For non-ionic surfactants like this compound, the effect of pH is generally less pronounced than for ionic surfactants. However, significant changes in pH can alter the hydrogen bonding network of the glycerol headgroups and the surrounding water molecules, which may subtly influence the packing of the molecules and the resulting self-assembled structures. While specific studies on the effect of pH on this compound's CMC are not abundant in the reviewed literature, general principles suggest that extreme pH values could potentially alter the hydration of the headgroup and thus affect the self-assembly process. For some peptide amphiphiles, pH has been shown to drive transitions between different nanostructures, such as from flat tapes to twisted ribbons or spherical micelles.[10][11][12]

Quantitative Data

The following tables summarize key quantitative data related to the self-assembly of this compound in aqueous solutions.

| Parameter | Value | Method | Reference |

| Critical Micelle Concentration (CMC) | 2.40 x 10-2 mol/dm3 | UV-Visible Spectroscopy | [1] |

| 4.50 x 10-2 mol/dm3 | Conductivity | [1] | |

| Krafft Temperature (Tk) | 50°C | Not specified | [1] |

Diagrams of Self-Assembly and Experimental Workflow

Caption: Self-assembly pathway of this compound in aqueous solution.

Caption: Experimental workflow for characterizing this compound self-assembly.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the self-assembly of this compound.

Determination of Critical Micelle Concentration (CMC) using Conductivity

Principle: The conductivity of an ionic surfactant solution changes at a different rate above and below the CMC. For a non-ionic surfactant like this compound, this method can still be applied by observing the change in conductivity of a solution containing a small amount of a background electrolyte. The formation of micelles alters the mobility of ions, leading to a break in the plot of conductivity versus concentration.[5][13][14]

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water containing a low concentration of a background electrolyte (e.g., 0.01 M NaCl). Ensure the temperature is above the Krafft temperature (e.g., 60°C) to ensure dissolution.

-

Prepare a series of dilutions of the stock solution with the same electrolyte solution.

-

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Equilibrate the this compound solutions to the desired temperature in a thermostated water bath.

-

Measure the conductivity of each solution, ensuring the conductivity probe is thoroughly rinsed with deionized water and the respective solution before each measurement.

-

-

Data Analysis:

-

Plot the measured conductivity as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[13]

-

Particle Size Analysis using Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size, with smaller particles moving faster and causing more rapid fluctuations.[4][15]

Methodology:

-

Sample Preparation:

-

Prepare a dilute dispersion of this compound in deionized water at the desired concentration and temperature.

-

Filter the dispersion through a suitable syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.

-

-

DLS Measurement:

-

Place the filtered sample in a clean cuvette.

-

Equilibrate the sample to the desired temperature in the DLS instrument.

-

Perform the measurement, ensuring appropriate parameters (e.g., laser wavelength, scattering angle, measurement duration) are set.

-

-

Data Analysis:

-

The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the particles.

-

Phase Identification using Small-Angle X-ray Scattering (SAXS)

Principle: SAXS is a technique that measures the scattering of X-rays by a sample at very small angles. The scattering pattern provides information about the size, shape, and arrangement of nanoscale structures, such as micelles and liquid crystalline phases.[16][17][18]

Methodology:

-

Sample Preparation:

-

Prepare this compound-water samples with varying concentrations.

-

Load the samples into a suitable sample holder (e.g., a quartz capillary).

-

Ensure the sample is at the desired temperature using a temperature-controlled stage.

-

-

SAXS Measurement:

-

Expose the sample to a collimated X-ray beam.

-

Collect the scattered X-rays on a 2D detector.[19]

-

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to produce a 1D plot of scattering intensity versus the scattering vector (q).

-

The positions and relative intensities of the peaks in the SAXS profile are characteristic of the specific liquid crystalline phase (e.g., lamellar, cubic, hexagonal).

-

Morphological Characterization using Cryogenic Transmission Electron Microscopy (Cryo-EM)

Principle: Cryo-EM allows for the direct visualization of the morphology of self-assembled structures in their near-native, hydrated state by rapidly freezing the sample.[20][21][22]

Methodology:

-

Sample Preparation:

-

Apply a small volume (a few microliters) of the this compound dispersion onto a TEM grid.

-

Blot the grid to create a thin film of the sample.

-

Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the water.[20]

-

-

Cryo-EM Imaging:

-

Transfer the vitrified grid to a cryo-electron microscope.

-

Image the sample at cryogenic temperatures under low-dose electron conditions to minimize radiation damage.[23]

-

-

Image Analysis:

-

The resulting images reveal the morphology of the self-assembled structures, such as micelles, vesicles, or liquid crystalline nanoparticles.

-

Analysis of Thermal Behavior using Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect and characterize thermal transitions, such as melting points and phase transitions of liquid crystals.[24][25][26]

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound-water dispersion into a DSC pan.

-

Seal the pan hermetically to prevent water evaporation.

-

-

DSC Measurement:

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat and/or cool the sample at a controlled rate over the desired temperature range.

-

-

Data Analysis:

-

The DSC thermogram plots heat flow versus temperature.

-

Endothermic or exothermic peaks in the thermogram correspond to phase transitions. The peak temperature provides the transition temperature (Tm), and the area under the peak is proportional to the enthalpy of the transition (ΔH).[24]

-

Investigation of Molecular Packing using Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The frequencies of these vibrations are sensitive to the chemical environment and conformation of the molecules, providing information on molecular packing and phase transitions.[2][3][27][28][29]

Methodology:

-

Sample Preparation:

-

Place a small amount of the this compound-water sample between two infrared-transparent windows (e.g., CaF2 or BaF2).

-

-

FTIR Measurement:

-

Place the sample in the FTIR spectrometer.

-

Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm-1).

-

For temperature-dependent studies, use a temperature-controlled sample holder.

-

-

Data Analysis:

-

Analyze the positions and shapes of specific vibrational bands, such as the C-H stretching vibrations of the alkyl chains and the C=O stretching vibration of the ester group. Changes in these bands indicate changes in the conformational order and packing of the this compound molecules during phase transitions.[29]

-

Polymorphic Form Analysis using X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for identifying the crystalline structure of materials. Different polymorphic forms of a substance will have different crystal lattices and will therefore produce distinct diffraction patterns.[7][30]

Methodology:

-

Sample Preparation:

-

Prepare a powdered sample of the this compound material that has been equilibrated under the desired conditions (e.g., specific temperature and humidity).

-

-

XRD Measurement:

-

Mount the sample in the XRD instrument.

-

Irradiate the sample with a monochromatic X-ray beam.

-

Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

-

Data Analysis:

-

The resulting XRD pattern is a "fingerprint" of the crystalline structure.

-

By comparing the experimental pattern to reference patterns for known polymorphs (e.g., α-gel, coagel), the polymorphic form of the sample can be identified.[30] The α-form is typically characterized by a single short spacing peak around 4.15 Å, while the β' form shows two strong peaks around 3.8 Å and 4.2 Å, and the β form has a strong peak at 4.6 Å.[31]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fourier Transform Infrared Spectroscopy in the Study of Lipid Phase Transitions in Model and Biological Membranes | Springer Nature Experiments [experiments.springernature.com]

- 4. rivm.nl [rivm.nl]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. h-and-m-analytical.com [h-and-m-analytical.com]

- 8. fpharm.uniba.sk [fpharm.uniba.sk]

- 9. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The effect of pH on the self-assembly of a collagen derived peptide amphiphile - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 13. scribd.com [scribd.com]

- 14. Virtual Labs [csc-iiith.vlabs.ac.in]

- 15. news-medical.net [news-medical.net]

- 16. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Lipid Matrices for Membrane Protein Crystallization by High-Throughput Small Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 18. xenocs.com [xenocs.com]

- 19. Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles [arxiv.org]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles [aimspress.com]

- 22. researchgate.net [researchgate.net]

- 23. Lipid Nanoparticles (LNPs) Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]

- 24. ucm.es [ucm.es]

- 25. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 26. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Fourier transform infrared spectroscopy in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Membrane lipid phase transitions and phase organization studied by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. resources.rigaku.com [resources.rigaku.com]

- 31. research.manchester.ac.uk [research.manchester.ac.uk]

The Intricate Dance of Self-Assembly: A Technical Guide to the Phase Behavior of Glycerol Monostearate in Lipid-Water Systems

For Researchers, Scientists, and Drug Development Professionals

Glycerol (B35011) monostearate (GMS), a monoacylglycerol comprised of glycerol and stearic acid, is a widely utilized excipient in the pharmaceutical and food industries. Its amphiphilic nature drives its complex self-assembly in aqueous environments, leading to the formation of various lyotropic liquid crystalline phases.[1] A thorough understanding of this phase behavior is paramount for the rational design of lipid-based drug delivery systems, such as nanoparticles, emulsions, and controlled-release formulations. This technical guide provides an in-depth exploration of the phase transitions of GMS in lipid-water systems, detailing the experimental methodologies used for their characterization and presenting key quantitative data.

The Polymorphic and Lyotropic Phases of Glycerol Monostearate

Glycerol monostearate exhibits both thermotropic polymorphism in its solid state and lyotropic mesomorphism in the presence of water. The interplay of temperature and hydration level dictates the resulting supramolecular architecture.

Polymorphism of Anhydrous and Hydrated GMS